molecular formula C13H16ClN3 B11471400 2-Chloro-6-(cyclohexylamino)-4-methylpyridine-3-carbonitrile

2-Chloro-6-(cyclohexylamino)-4-methylpyridine-3-carbonitrile

Cat. No.: B11471400
M. Wt: 249.74 g/mol
InChI Key: LGMMDUPDPBAOFQ-UHFFFAOYSA-N
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Description

2-Chloro-6-(cyclohexylamino)-4-methylpyridine-3-carbonitrile: . It belongs to the pyrazine family and exhibits interesting properties due to its unique structure.

Preparation Methods

The synthetic routes for this compound involve the chlorination of a precursor pyrazine derivative. While specific conditions may vary, the general approach includes reacting the appropriate starting material with chlorine gas or a chlorinating agent. Industrial production methods typically optimize yield and scalability, ensuring efficient synthesis.

Chemical Reactions Analysis

2-Chloro-6-(cyclohexylamino)-4-methylpyridine-3-carbonitrile can participate in various chemical reactions:

    Substitution Reactions: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups.

    Reduction Reactions: Reduction of the nitrile group to an amine or other derivatives.

    Oxidation Reactions: Oxidation of the amino group to form imines or other oxidation products.

Common reagents include nucleophiles (e.g., amines), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate).

Scientific Research Applications

This compound finds applications in various fields:

    Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its unique structure and potential interactions with biological targets.

    Agrochemicals: It may serve as a building block for designing new pesticides or herbicides.

    Materials Science: Its functional groups make it useful for modifying surfaces or creating novel materials.

Mechanism of Action

The exact mechanism of action for 2-Chloro-6-(cyclohexylamino)-4-methylpyridine-3-carbonitrile depends on its specific application. It could interact with enzymes, receptors, or other cellular components, affecting biological processes.

Properties

Molecular Formula

C13H16ClN3

Molecular Weight

249.74 g/mol

IUPAC Name

2-chloro-6-(cyclohexylamino)-4-methylpyridine-3-carbonitrile

InChI

InChI=1S/C13H16ClN3/c1-9-7-12(17-13(14)11(9)8-15)16-10-5-3-2-4-6-10/h7,10H,2-6H2,1H3,(H,16,17)

InChI Key

LGMMDUPDPBAOFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)Cl)NC2CCCCC2

Origin of Product

United States

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